VUF10497
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Overview
Description
VUF10497 is a synthetic organic compound that belongs to the quinazoline class. Quinazolines are known for their diverse biological activities and are often studied for their potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of VUF10497 typically involves multi-step organic reactions. A common synthetic route may include:
Formation of the Quinazoline Core: Starting with a suitable precursor, such as 2-aminobenzonitrile, the quinazoline core can be formed through cyclization reactions.
Chlorination: Introduction of the chlorine atom at the 6-position can be achieved using chlorinating agents like thionyl chloride.
Substitution with Piperazine: The 4-methylpiperazine moiety can be introduced through nucleophilic substitution reactions.
Attachment of Thiophen-2-ylmethyl Group: The thiophen-2-ylmethyl group can be attached via alkylation reactions using appropriate reagents.
Industrial Production Methods
Industrial production methods for such compounds often involve optimization of reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperatures, and specific solvents.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the piperazine or thiophene moieties.
Reduction: Reduction reactions can occur, especially at the quinazoline core.
Substitution: Various substitution reactions can take place, such as halogen exchange or nucleophilic substitution.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Alkyl halides, nucleophiles like amines or thiols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may lead to amines or alcohols.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its interactions with biological macromolecules.
Medicine: Potential therapeutic agent for treating diseases, particularly those involving kinase inhibition.
Industry: May be used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. It may inhibit kinase activity by binding to the ATP-binding site, thereby blocking signal transduction pathways involved in cell proliferation and survival.
Comparison with Similar Compounds
Similar Compounds
Gefitinib: Another quinazoline derivative used as a kinase inhibitor.
Erlotinib: Similar in structure and function, used in cancer therapy.
Lapatinib: A dual kinase inhibitor with a quinazoline core.
Uniqueness
VUF10497 is unique due to its specific substitution pattern, which may confer distinct biological activities and selectivity for certain molecular targets.
Properties
CAS No. |
1080623-12-6 |
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Molecular Formula |
C18H20ClN5S |
Molecular Weight |
373.9 g/mol |
IUPAC Name |
6-chloro-2-(4-methylpiperazin-1-yl)-N-(thiophen-2-ylmethyl)quinazolin-4-amine |
InChI |
InChI=1S/C18H20ClN5S/c1-23-6-8-24(9-7-23)18-21-16-5-4-13(19)11-15(16)17(22-18)20-12-14-3-2-10-25-14/h2-5,10-11H,6-9,12H2,1H3,(H,20,21,22) |
InChI Key |
OLJSGKYQYTWQNJ-UHFFFAOYSA-N |
SMILES |
CN1CCN(CC1)C2=NC3=C(C=C(C=C3)Cl)C(=N2)NCC4=CC=CS4 |
Canonical SMILES |
CN1CCN(CC1)C2=NC3=C(C=C(C=C3)Cl)C(=N2)NCC4=CC=CS4 |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
VUF-10497; VUF 10497; VUF10497. |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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